

Technical Support Center: JNJ-47965567 Experiments

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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the P2X7 receptor antagonist, **JNJ-47965567**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **JNJ-47965567**?

A1: **JNJ-47965567** is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is a ligand-gated ion channel activated by extracellular ATP.^{[1][2]} The binding of ATP to the P2X7 receptor triggers the assembly of the NLRP3 inflammasome complex within microglia, leading to the release of pro-inflammatory cytokines like IL-1 β .^[3] **JNJ-47965567** acts as a non-competitive antagonist, inhibiting the downstream effects of P2X7 receptor activation.^[4]

Q2: What is the recommended solvent for **JNJ-47965567**?

A2: The choice of solvent depends on the experimental setup:

- In vitro studies: **JNJ-47965567** can be dissolved in 100% DMSO.^[4]
- In vivo studies: A cyclodextrin-based solvent is recommended. Commonly used vehicles are 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β -CD) or 30% SBE- β -cyclodextrin in Milli-Q water.^{[3][4]}

Q3: Are there known sex-dependent effects of **JNJ-47965567**?

A3: Yes, studies in SOD1G93A mouse models of ALS have shown significant sex-dependent differences in the effects of **JNJ-47965567**.^{[3][5]} One study reported delayed disease onset, reduced body weight loss, and improved motor coordination in female mice, while no significant beneficial or detrimental effects were observed in males.^[5] Therefore, it is crucial to include both sexes in experimental designs and analyze the data separately.

Troubleshooting Guide

Issue 1: High variability in in vivo study outcomes.

Potential Cause	Troubleshooting Steps
Inherent variability of the animal model	The SOD1G93A mouse model is known for variations in disease progression, onset, and survival. ^{[3][5]} To mitigate this, use a sufficient number of animals per group to ensure statistical power and randomize animals into treatment groups.
Sex differences in drug response	As noted in the FAQs, JNJ-47965567 has demonstrated sex-specific effects. ^{[3][5]} Always stratify animals by sex for treatment and data analysis.
Inconsistent drug administration	Ensure precise and consistent intraperitoneal (i.p.) injection technique. The dosing frequency (e.g., three or four times per week) and the timing of treatment initiation (e.g., pre-symptomatic vs. at disease onset) should be strictly controlled and documented. ^{[3][4]}
Vehicle preparation	The preparation of the cyclodextrin-based vehicle should be consistent across all experiments. Ensure the cyclodextrin is fully solubilized.

Issue 2: Inconsistent results in in vitro assays (e.g., IL-1 β release).

Potential Cause	Troubleshooting Steps
Cell health and passage number	Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.
Reagent stability	Prepare fresh solutions of ATP and JNJ-47965567 for each experiment. JNJ-47965567 stock solutions in DMSO should be stored at -20°C. [4]
Assay conditions	Standardize incubation times, cell density, and concentrations of all reagents, including the ATP concentration used to stimulate the P2X7 receptor.
DMSO concentration	High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Quantitative Data Summary

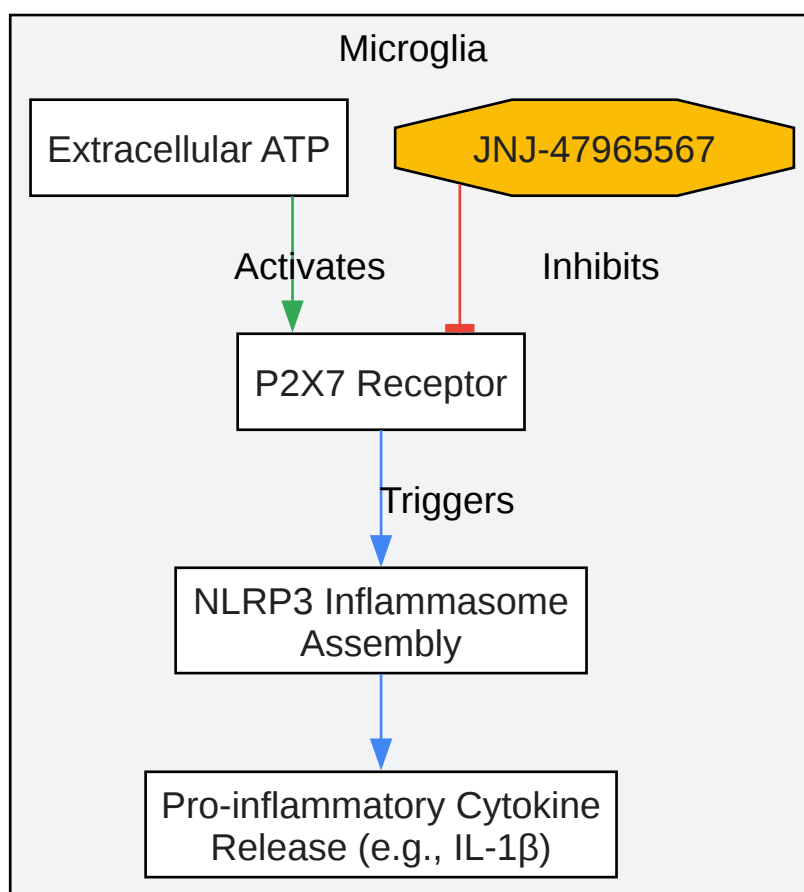
The following table summarizes key quantitative data for **JNJ-47965567** from various experimental systems.

Parameter	System	Value	Reference
pKi (human P2X7)	Radioligand binding	7.9 ± 0.07	[1]
pKi (rat P2X7)	Radioligand binding	8.7	[2]
pIC50 (IL-1 β release)	Human blood	6.7 ± 0.07	[1][6]
pIC50 (IL-1 β release)	Human monocytes	7.5 ± 0.07	[1][6]
pIC50 (IL-1 β release)	Rat microglia	7.1 ± 0.1	[1][6]
IC50 (ethidium+ uptake)	Murine J774 macrophages	54 ± 24 nM	[4]
EC50 (brain receptor occupancy)	Rat brain	78 ± 19 ng·mL ⁻¹	[1]
In vivo dose	Rodent models	30 mg·kg ⁻¹	[1][3][4]

Experimental Protocols & Visualizations

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged neurons, initiates a signaling cascade that leads to neuroinflammation. **JNJ-47965567** acts by blocking this receptor.

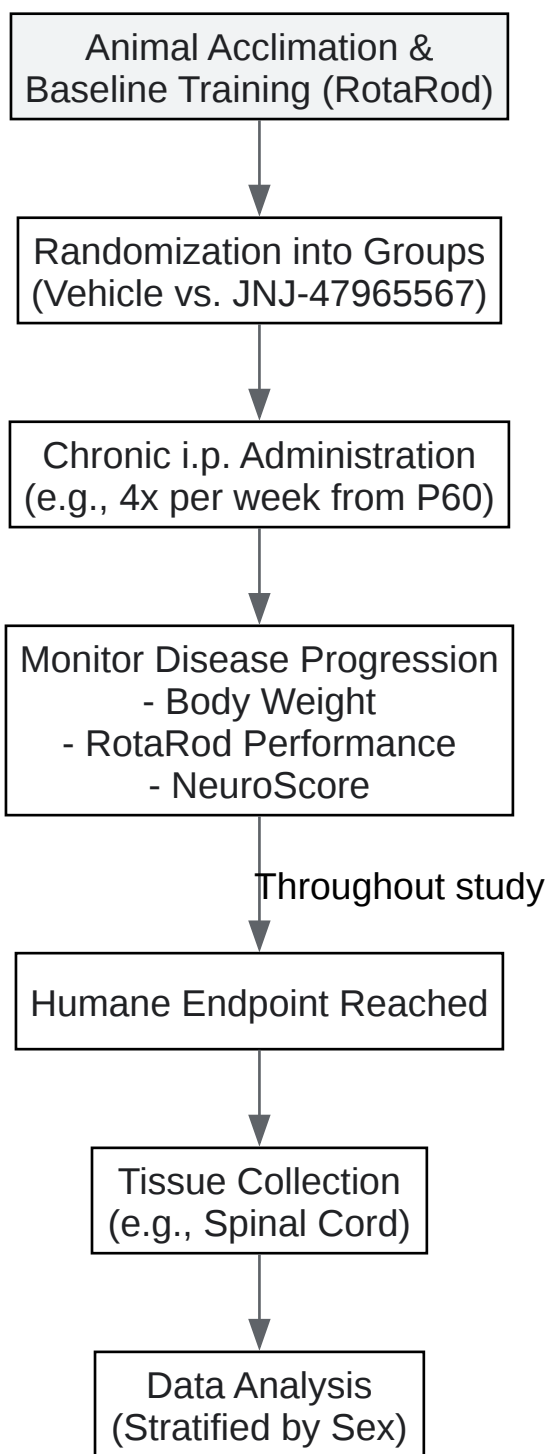


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*P2X7 receptor signaling pathway and point of inhibition by **JNJ-47965567**.*

In Vivo Experimental Workflow for SOD1G93A Mouse Model

This workflow outlines the key steps for evaluating the efficacy of **JNJ-47965567** in a commonly used mouse model of ALS.



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General workflow for in vivo studies using **JNJ-47965567** in the SOD1G93A mouse model.

Detailed Methodologies

1. In Vivo Administration of **JNJ-47965567**

- **Vehicle Preparation:** Prepare a 30% (w/v) solution of 2-(hydroxypropyl)-beta-cyclodextrin or SBE- β -cyclodextrin in sterile Milli-Q water.[\[4\]](#)
- **Drug Preparation:** Dissolve **JNJ-47965567** in the cyclodextrin vehicle to a final concentration that allows for the administration of 30 mg/kg in a reasonable injection volume (e.g., 10 mL/kg).
- **Administration:** Administer the drug or vehicle via intraperitoneal (i.p.) injection. The frequency can be set at three to four times per week, starting at a pre-symptomatic age (e.g., postnatal day 60) and continuing until the humane endpoint is reached.[\[3\]](#)
- **Blinding:** All treatments and assessments should be performed in a blinded manner to prevent investigator bias.[\[5\]](#)

2. Flow Cytometric Assay for P2X7 Activity (Ethidium+ Uptake)

This assay measures the formation of the P2X7 receptor pore, which allows the passage of larger molecules like ethidium.

- **Cell Line:** Murine J774 macrophages are a suitable cell line.[\[4\]](#)
- **Procedure:**
 - Pre-incubate J774 macrophages with varying concentrations of **JNJ-47965567** or a vehicle control (DMSO).
 - Add ATP to stimulate the P2X7 receptor. A concentration near the EC50 value (e.g., 500 μ M) is appropriate for determining the IC50 of the antagonist.[\[4\]](#)
 - Simultaneously add ethidium bromide.
 - Incubate for a standardized period.
 - Measure the uptake of ethidium+ into the cells using a flow cytometer.

- The reduction in ethidium+ uptake in the presence of **JNJ-47965567** indicates inhibition of P2X7 receptor function.[4]

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